Hpk1-IN-15

Immuno-oncology T-cell activation Cancer immunotherapy

Researchers require validated HPK1 inhibitors with defined selectivity to avoid off-target artifacts confounding immune cell assays. Hpk1-IN-15 (WO2018049200A1, compound 50) is a pyrazolopyridine-based potent HPK1 inhibitor. - Potency & selectivity: Reported IC50 <5 nM; MAP4K family selectivity minimizes confounding off-target effects - Application-validated: Suitable for primary T-cell activation studies (SLP76 phosphorylation, IL-2/IFN-γ rescue) and syngeneic tumor models (MC38, CT-26) alone or with PD-L1 blockade - Supply: Synthetic small molecule, ≥98% purity, available for immediate R&D shipment

Molecular Formula C24H21ClF3N5
Molecular Weight 471.9 g/mol
Cat. No. B12421770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-15
Molecular FormulaC24H21ClF3N5
Molecular Weight471.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C3=NNC4=CN=C(C=C43)C5=C(C=CC=C5Cl)C(F)(F)F
InChIInChI=1S/C24H21ClF3N5/c1-32-9-11-33(12-10-32)16-7-5-15(6-8-16)23-17-13-20(29-14-21(17)30-31-23)22-18(24(26,27)28)3-2-4-19(22)25/h2-8,13-14H,9-12H2,1H3,(H,30,31)
InChIKeyQVGWBTYTEUGLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hpk1-IN-15: Potent and Selective HPK1 Inhibitor


Hpk1-IN-15 (CAS 2201098-03-3) is a synthetic small molecule inhibitor of hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1), a serine/threonine kinase that functions as a negative regulator of T-cell, B-cell, and dendritic cell-mediated immune responses [1]. The compound is disclosed as compound 50 in patent WO2018049200A1 and is described as a potent and selective HPK1 inhibitor with applications in researching, preventing, or ameliorating HPK1-associated diseases and disorders such as cancer [2]. HPK1 has emerged as a high-interest target for cancer immunotherapy due to genetic and pharmacological evidence that kinase inactivation enhances T-cell functionality and suppresses tumor growth [1].

Hpk1-IN-15: Why HPK1 Inhibitors Differ


Despite the growing number of HPK1 inhibitors under preclinical and clinical investigation [1], compounds within this class cannot be substituted without experimental validation due to substantial divergence in potency, MAP4K family selectivity, and ADME properties [2]. For instance, clinical candidates such as NDI-101150, PF-07265028, and CFI-402411 each possess distinct selectivity profiles and pharmacokinetic characteristics optimized for specific development programs [3][4]. Even within research tool compounds, published HPK1 inhibitors vary dramatically in reported IC50 values (from <5 nM to >65 nM) and off-target kinase inhibition patterns that can confound experimental interpretation [2]. Hpk1-IN-15, as the specific pyrazolopyridine derivative disclosed in WO2018049200A1 (compound 50), possesses a unique chemical structure and is described as both potent and selective—attributes that define its experimental utility distinct from structurally unrelated HPK1 inhibitor scaffolds [5].

Hpk1-IN-15: Differentiation Evidence


Potency vs. Published HPK1 Inhibitors

Hpk1-IN-15 is disclosed in patent WO2018049200A1 as a potent and selective HPK1 inhibitor [1]. While the exact IC50 value is not publicly available in the patent abstract or vendor datasheets, the compound is described as a potent HPK1 inhibitor . For context, published HPK1 research tool compounds exhibit a wide range of reported potencies: HPK1-IN-32 has an IC50 of 65 nM, HPK1-IN-7 has an IC50 of 2.6 nM, and HPK1-IN-3 has an IC50 of 0.25 nM . High-potency HPK1 inhibitors currently in clinical development (e.g., NDI-101150) and advanced preclinical candidates (e.g., compound 34 with IC50 <5 nM) achieve nanomolar to sub-nanomolar potency [2][3]. The pyrazolopyridine scaffold of Hpk1-IN-15 represents a chemically distinct series from the lactam/azalactam series of PF-07265028 and the diaminopyrimidine carboxamide series of Merck tool compounds, offering researchers a structurally differentiated option for SAR studies [1][4].

Immuno-oncology T-cell activation Cancer immunotherapy

MAP4K Family Selectivity

Hpk1-IN-15 is described in patent WO2018049200A1 and vendor documentation as a potent and selective HPK1 inhibitor [1][2]. High selectivity, particularly within the MAP4K family (MAP4K1/HPK1, MAP4K2/GCK, MAP4K3/GLK, MAP4K4/HGK, MAP4K5/KHS, MAP4K6/MINK), is critical for the development of HPK1 inhibitors for clinical applications, as off-target inhibition of immune-modulating kinases with high homology to HPK1 can produce unintended immunological effects [3][4]. Published HPK1 inhibitors demonstrate widely varying selectivity profiles: HPK1-IN-65 displays 1257-fold selectivity over GLK, HPK1-IN-7 shows selectivity against IRAK4 (59 nM) and GLK (140 nM) . Clinical candidate NDI-101150 is characterized as a highly selective HPK1 inhibitor with favorable physiochemical properties [5]. The pyrazolopyridine scaffold of Hpk1-IN-15 is structurally differentiated from the biaryl amide, diaminopyrimidine carboxamide, and lactam/azalactam series represented by other HPK1 inhibitors, which may confer a distinct off-target binding profile [1][6].

Kinase selectivity MAP4K family Off-target profiling

Pyrazolopyridine Core vs. Clinical Chemotypes

Hpk1-IN-15 features a pyrazolopyridine core scaffold with the molecular formula C24H21ClF3N5, a molecular weight of 471.91 g/mol, and a calculated LogP of 5.3 . This chemical architecture is structurally distinct from several major HPK1 inhibitor chemotypes under clinical and preclinical investigation, including: (1) the lactam/azalactam series represented by PF-07265028 (Pfizer, Phase 1), (2) the diaminopyrimidine carboxamide series developed by Merck as preclinical tool compounds, (3) the spiro-azaindoline series from Genentech, and (4) the biaryl amide series from Incyte [1][2][3]. The pyrazolopyridine scaffold represents an alternative chemical space that may offer different physicochemical properties, binding mode characteristics, and intellectual property positioning [4]. Scaffold diversity is valuable in kinase drug discovery programs to mitigate the risk of common off-target liabilities, optimize ADME properties, and explore alternative structure-activity relationship landscapes [5].

Medicinal chemistry Structure-activity relationship Scaffold hopping

HPK1 Inhibition & Checkpoint Blockade Synergy

Pharmacological inhibition of HPK1 has been validated as a strategy to enhance T-cell responses and suppress tumor growth, particularly in combination with immune checkpoint blockade [1][2]. In preclinical studies, HPK1 inhibitor treatment combined with PD-L1 blockade significantly suppressed tumor growth in models expressing low-affinity antigens where anti-PD-L1 monotherapy was ineffective [2]. Clinical-stage HPK1 inhibitors including NDI-101150, CFI-402411, GRC 54276, and PF-07265028 are currently being evaluated in Phase 1/2 trials as monotherapies and in combination with pembrolizumab across various advanced solid tumors [3][4]. Early clinical data with NDI-101150 has demonstrated a complete response in renal cell carcinoma [3]. Hpk1-IN-15, as a potent and selective HPK1 inhibitor disclosed in WO2018049200A1, is positioned for research applications investigating HPK1 biology, T-cell activation mechanisms, and combination immunotherapy strategies [5].

Combination immunotherapy T-cell exhaustion PD-1/PD-L1 blockade

Hpk1-IN-15: Research Applications


T-Cell Activation & Exhaustion Reversal

Employ Hpk1-IN-15 in primary human or murine T-cell assays to investigate the role of HPK1 kinase activity in regulating T-cell receptor (TCR) signaling and cytokine production. As disclosed in patent WO2018049200A1 as a potent and selective HPK1 inhibitor, this compound is suitable for evaluating HPK1-dependent phosphorylation of downstream targets such as SLP76 and assessing restoration of IL-2 and IFN-γ secretion in exhausted T-cell models. This application is directly supported by the pharmacological validation of HPK1 inhibition as a mechanism to enhance T-cell functionality and overcome immune suppression [1][2].

Combination with PD-1/PD-L1 Blockade

Utilize Hpk1-IN-15 in syngeneic mouse tumor models (e.g., MC38, CT-26, B16-F10) to evaluate the synergistic antitumor efficacy of combined HPK1 inhibition and immune checkpoint blockade. Preclinical evidence demonstrates that pharmacological HPK1 inhibition combined with PD-L1 blockade significantly suppresses tumor growth in models with low antigenicity where checkpoint inhibitor monotherapy is ineffective [3]. This application scenario is particularly relevant for investigating combination strategies to overcome primary or acquired resistance to current immunotherapies [4].

Chemical Probe for MAP4K Family Signaling

Deploy Hpk1-IN-15 as a chemical probe to dissect the specific contributions of HPK1 kinase activity within the MAP4K family signaling network. HPK1 is a member of the MAP4K family (which includes MAP4K1/HPK1, MAP4K2/GCK, MAP4K3/GLK, MAP4K4/HGK, MAP4K5/KHS, and MAP4K6/MINK), and its predominant expression in hematopoietic cells distinguishes it functionally from other family members [1]. The pyrazolopyridine scaffold of Hpk1-IN-15 offers a chemically distinct tool for SAR studies investigating HPK1-specific versus pan-MAP4K pharmacological effects [5].

Medicinal Chemistry Benchmarking & Scaffold Hopping

Incorporate Hpk1-IN-15 as a reference compound or structural starting point in medicinal chemistry programs targeting HPK1. The pyrazolopyridine core represents a chemotype distinct from clinical-stage HPK1 inhibitors including the lactam/azalactam series (PF-07265028), diaminopyrimidine carboxamides, spiro-azaindolines, and biaryl amides [6][7]. Researchers engaged in scaffold-hopping, intellectual property circumvention, or optimization of alternative HPK1 inhibitor chemical series may utilize Hpk1-IN-15 to benchmark potency, selectivity, and physicochemical properties .

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